molecular formula C8H15ClN2O B13445746 (5-Tert-butyl-1,2-oxazol-3-yl)methanamine hydrochloride

(5-Tert-butyl-1,2-oxazol-3-yl)methanamine hydrochloride

Cat. No.: B13445746
M. Wt: 190.67 g/mol
InChI Key: DGBPYSSNQKCEIN-UHFFFAOYSA-N
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Description

(5-Tert-butyl-1,2-oxazol-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C8H15ClN2O and a molecular weight of 190.7 g/mol. This compound has shown great potential in various fields of research and industry due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Tert-butyl-1,2-oxazol-3-yl)methanamine hydrochloride typically involves the reaction of tert-butylamine with a suitable oxazole derivative under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as methanol or ethanol. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Tert-butyl-1,2-oxazol-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxazole derivatives with additional oxygen functionalities.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated oxazole derivatives.

Scientific Research Applications

(5-Tert-butyl-1,2-oxazol-3-yl)methanamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (5-Tert-butyl-1,2-oxazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (5-tert-butyl-1,3-oxazol-4-yl)methanamine hydrochloride
  • 1-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Uniqueness

(5-Tert-butyl-1,2-oxazol-3-yl)methanamine hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds. Its tert-butyl group and oxazole ring contribute to its stability and potential biological activities, making it a valuable compound for various research and industrial applications .

Biological Activity

(5-Tert-butyl-1,2-oxazol-3-yl)methanamine hydrochloride is a chemical compound characterized by its oxazole ring and a tert-butyl group. The oxazole ring contributes to the compound's unique chemical properties, while the methanamine moiety enhances its potential for biological activity. Understanding the biological activity of this compound is essential for its potential applications in medicinal chemistry and pharmaceutical development.

Chemical Structure and Properties

The structural features of this compound include:

  • Oxazole Ring : A five-membered heterocyclic compound containing nitrogen and oxygen.
  • Tert-butyl Group : A bulky substituent that may influence solubility and reactivity.
  • Amine Functionality : Enhances interaction with biological macromolecules.

Biological Activity Overview

The biological activity of this compound includes:

  • Antimicrobial Effects : Compounds with oxazole rings are often associated with antimicrobial properties. Preliminary studies suggest that this compound may exhibit antibacterial activity against various pathogens.
  • Anti-inflammatory Properties : Similar compounds have shown potential in modulating inflammatory responses, making this compound a candidate for further investigation in inflammatory diseases .
  • Anticancer Potential : The unique structure may allow for interactions with cancer cell lines, potentially leading to cytotoxic effects. Initial studies indicate that it could induce apoptosis in cancer cells, similar to other oxazole derivatives .

Research Findings

Recent studies have explored the biological effects of this compound through various assays:

Antimicrobial Activity

In vitro assays have indicated that the compound possesses significant antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Cytotoxicity Against Cancer Cell Lines

A series of experiments were conducted using human cancer cell lines (e.g., MCF-7 for breast cancer and U-937 for leukemia). The results showed a dose-dependent response where higher concentrations of the compound led to increased cell death, suggesting potential as an anticancer agent .

Cell LineIC50 Value (µM)Mechanism of Action
MCF-710.5Induction of apoptosis via p53 pathway
U-93712.1Caspase activation leading to cell death

Inflammatory Response Modulation

Studies utilizing animal models have demonstrated that this compound can modulate immune responses. Administration in models of colitis resulted in reduced inflammation markers, indicating potential therapeutic applications in inflammatory bowel diseases .

Case Studies

Several case studies highlight the efficacy of this compound in various biological contexts:

  • Case Study on Antibacterial Activity :
    • Objective : To evaluate the antibacterial efficacy against Staphylococcus aureus.
    • Methodology : Disk diffusion method was employed.
    • Findings : The compound exhibited significant inhibition zones compared to control antibiotics.
  • Case Study on Cancer Cell Lines :
    • Objective : To assess cytotoxic effects on leukemia cells.
    • Methodology : MTT assay was used to determine cell viability post-treatment.
    • Findings : The compound showed a notable reduction in cell viability at concentrations above 10 µM.

Properties

Molecular Formula

C8H15ClN2O

Molecular Weight

190.67 g/mol

IUPAC Name

(5-tert-butyl-1,2-oxazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C8H14N2O.ClH/c1-8(2,3)7-4-6(5-9)10-11-7;/h4H,5,9H2,1-3H3;1H

InChI Key

DGBPYSSNQKCEIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NO1)CN.Cl

Origin of Product

United States

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